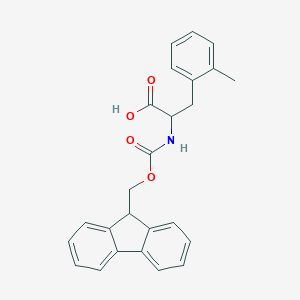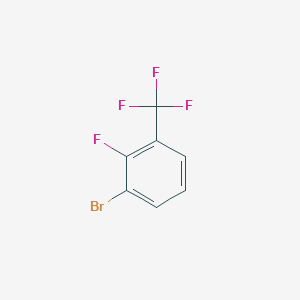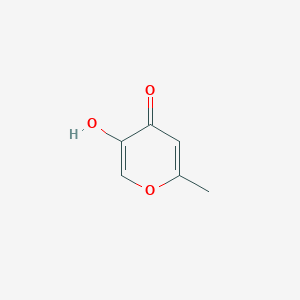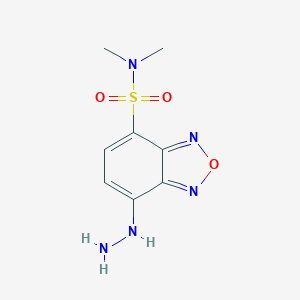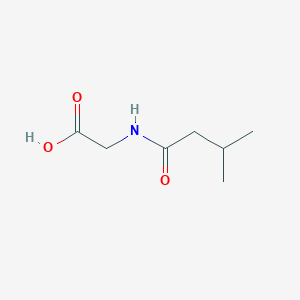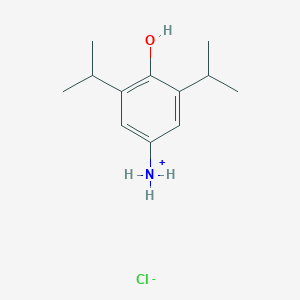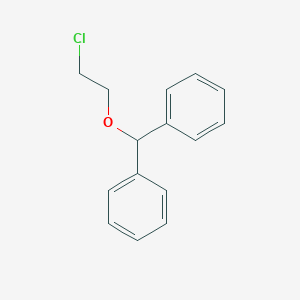
2-Butyl-2-ethylpentane-1,5-diamine
Übersicht
Beschreibung
2-Butyl-2-ethylpentane-1,5-diamine, also known as BEPD, is a chemical compound that has been recently gaining attention in the scientific community due to its potential applications in various fields. This diamine is a versatile compound that can be synthesized using various methods and has been found to have several biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-Butyl-2-ethylpentane-1,5-diamine is not fully understood, but it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. This property makes it useful in metal complex chemistry and as a potential therapeutic agent.
Biochemical and Physiological Effects:
2-Butyl-2-ethylpentane-1,5-diamine has been found to have several biochemical and physiological effects, including its ability to inhibit the growth of certain bacteria and fungi. It has also been found to have antioxidant properties and has been shown to protect against oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Butyl-2-ethylpentane-1,5-diamine in lab experiments is its versatility. It can be synthesized using various methods and can be modified to suit different applications. However, one of the limitations of using 2-Butyl-2-ethylpentane-1,5-diamine is its complex synthesis process, which requires careful control of reaction conditions.
Zukünftige Richtungen
There are several future directions for research involving 2-Butyl-2-ethylpentane-1,5-diamine, including its use in the development of new drugs and therapies, its potential applications in metal complex chemistry, and its use as a building block in the synthesis of novel materials. Further research is needed to fully understand the mechanism of action of 2-Butyl-2-ethylpentane-1,5-diamine and its potential applications in various fields.
Conclusion:
In conclusion, 2-Butyl-2-ethylpentane-1,5-diamine is a versatile compound that has several potential applications in scientific research. Its complex synthesis process and potential applications in medicine, metal complex chemistry, and material science make it an exciting area of research for scientists and researchers. Further research is needed to fully understand the potential of 2-Butyl-2-ethylpentane-1,5-diamine and its applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-Butyl-2-ethylpentane-1,5-diamine has several potential applications in scientific research, including its use as a ligand in metal complex chemistry and as a building block in the synthesis of novel materials. It has also been found to have potential applications in the field of medicine, particularly in the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
137605-95-9 |
|---|---|
Produktname |
2-Butyl-2-ethylpentane-1,5-diamine |
Molekularformel |
C11H26N2 |
Molekulargewicht |
186.34 g/mol |
IUPAC-Name |
2-butyl-2-ethylpentane-1,5-diamine |
InChI |
InChI=1S/C11H26N2/c1-3-5-7-11(4-2,10-13)8-6-9-12/h3-10,12-13H2,1-2H3 |
InChI-Schlüssel |
NDXNCTAJOQSKIO-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)(CCCN)CN |
Kanonische SMILES |
CCCCC(CC)(CCCN)CN |
Piktogramme |
Corrosive; Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


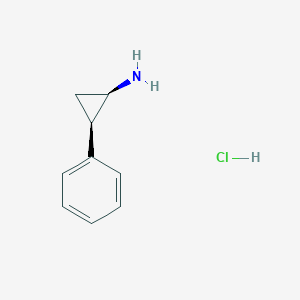

![3,5-Dimethyl-2h-furo[2,3-c]pyran-2-one](/img/structure/B134846.png)
![3-[4-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate](/img/structure/B134851.png)
